

H-Phe(3-Cl)-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Phe(3-Cl)-OH	
Cat. No.:	B556624	Get Quote

H-Phe(3-Cl)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe(3-CI)-OH, chemically known as (2S)-2-amino-3-(3-chlorophenyl)propanoic acid, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2] Its unique structure, featuring a chlorine atom on the meta position of the phenyl ring, imparts distinct chemical and biological properties that have garnered interest in various scientific disciplines, particularly in pharmaceutical research and peptide synthesis. This document provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to **H-Phe(3-CI)-OH**, serving as a technical resource for researchers and professionals in drug development.

Chemical Properties and Structure

H-Phe(3-CI)-OH is a white to off-white or light yellow powder.[2][3] It is a derivative of the essential amino acid L-phenylalanine and is also referred to as 3-Chloro-L-phenylalanine.[1][2] [4][5]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **H-Phe(3-CI)-OH**.

Property	Value	Source(s)
IUPAC Name	(2S)-2-amino-3-(3- chlorophenyl)propanoic acid	[1][4][6]
Synonyms	3-Chloro-L-phenylalanine, L-3- Chlorophenylalanine	[1][2][4][5]
CAS Number	80126-51-8	[1][4][5]
Molecular Formula	C ₉ H ₁₀ CINO ₂	[1][4][5]
Molecular Weight	199.63 g/mol	[1][2][5]
Melting Point	215-216 °C	[2]
Boiling Point (Predicted)	339.5±32.0 °C	[2]
Density (Predicted)	1.336±0.06 g/cm ³	[2]
pKa (Predicted)	2.17±0.10	[2]
Appearance	White to off-white powder	[2][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2][4]
Storage	Store at 0°C or desiccate at -20°C.	[2][4]

Chemical Structure

The structural representation of **H-Phe(3-CI)-OH** is crucial for understanding its chemical behavior and interactions.

Identifier	String	Source(s)
SMILES	C1=CC(=CC(=C1)Cl)C INVALID-LINKN	[1][4]
InChI	InChI=1S/C9H10CINO2/c10-7- 3-1-2-6(4-7)5-8(11)9(12)13/h1- 4,8H,5,11H2, (H,12,13)/t8-/m0/s1	[1][4]
InChIKey	JJDJLFDGCUYZMN- QMMMGPOBSA-N	[1][4]

Experimental Protocols

Standard analytical techniques are employed to verify the identity, purity, and structural integrity of **H-Phe(3-CI)-OH**.[7] While specific instrument parameters may vary, the following sections outline the general methodologies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **H-Phe(3-CI)-OH**.[7] Chiral HPLC can be used to determine the enantiomeric purity.[7]

Methodology:

- Sample Preparation: A standard solution of H-Phe(3-Cl)-OH is prepared by dissolving a
 precisely weighed amount of the compound in a suitable solvent, such as a mixture of water
 and an organic solvent like methanol or acetonitrile. The sample to be analyzed is prepared
 similarly.
- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A reverse-phase C18 column is commonly employed for the separation of amino acids and their derivatives. For enantiomeric separation, a chiral column is necessary.

- Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of the organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).
- Detection: The eluent is monitored by a UV detector at a wavelength where the compound exhibits maximum absorbance, typically around 210-220 nm.
- Analysis: The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of **H-Phe(3-CI)-OH**. [7] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

Methodology:

- Sample Preparation: A small amount of the **H-Phe(3-CI)-OH** sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
- Data Acquisition: Standard pulse programs are used to obtain ¹H and ¹³C NMR spectra.
- Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks
 in the ¹H NMR spectrum are analyzed to confirm the presence and connectivity of the
 protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the carbon atoms
 in the molecule. The resulting spectra should be consistent with the known structure of 3Chloro-L-phenylalanine.

Identity Confirmation by Mass Spectrometry (MS)

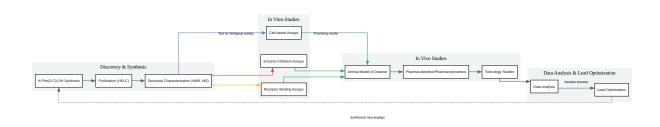
Mass spectrometry is used to determine the molecular weight of **H-Phe(3-CI)-OH** and to confirm its elemental composition.

Methodology:

- Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate molecular ions with minimal fragmentation.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
- Data Analysis: The spectrum should show a prominent peak corresponding to the molecular
 ion of H-Phe(3-Cl)-OH ([M+H]⁺ or [M-H]⁻), which confirms its molecular weight. Highresolution mass spectrometry can be used to determine the exact mass and confirm the
 elemental formula.

Applications in Research and Development

H-Phe(3-CI)-OH serves as a valuable building block in various research and development applications.


- Peptide Synthesis: It is utilized in the synthesis of peptides to introduce a chlorinated phenylalanine residue, which can modulate the peptide's structure, stability, and biological activity.[8][9]
- Drug Development: As a derivative of a natural amino acid, it is explored in the design of
 novel therapeutic agents, including enzyme inhibitors and receptor ligands.[8][9] The chlorine
 substitution can alter the electronic and steric properties of the molecule, potentially leading
 to enhanced biological activity.[8]
- Biochemical Research: It is used in studies to probe protein structure and function by incorporating this unnatural amino acid into proteins.[8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by **H-Phe(3-CI)-OH** are not extensively documented in the provided search results, its role as a phenylalanine derivative suggests

potential interactions with pathways involving aromatic amino acid metabolism and transport. The general workflow for investigating the biological activity of a compound like **H-Phe(3-CI)-OH** is depicted below.

Click to download full resolution via product page

Caption: General experimental workflow for drug discovery and development.

Conclusion

H-Phe(3-CI)-OH is a synthetically accessible, non-proteinogenic amino acid with well-defined chemical and physical properties. Its utility as a building block in peptide synthesis and medicinal chemistry makes it a compound of significant interest for researchers in drug discovery and development. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of **H-Phe(3-CI)-OH** for research and manufacturing purposes. Further investigation into its specific biological targets and mechanisms of action will continue to unveil its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. H-Phe(3-Cl)-OH | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. L-3-Chlorophenylalanine synthesis chemicalbook [chemicalbook.com]
- 6. H52018.06 [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [H-Phe(3-Cl)-OH chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556624#h-phe-3-cl-oh-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com